molecular formula C22H20N2O5S2 B2875847 2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-phenyl-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid CAS No. 1025062-88-7

2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-phenyl-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid

Cat. No. B2875847
CAS RN: 1025062-88-7
M. Wt: 456.53
InChI Key: UEOITCYHVGYOKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-phenyl-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid is a useful research compound. Its molecular formula is C22H20N2O5S2 and its molecular weight is 456.53. The purity is usually 95%.
BenchChem offers high-quality 2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-phenyl-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-phenyl-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Anti-HIV Agents

Compounds with complex structures, including those with thiazolo and thiopyrano moieties, have been synthesized and evaluated for their potential anti-HIV properties. For instance, the synthesis of 10-aryl-, 10-aralkyl- and 10-heteraryl-9H-naphtho[1',2':4,5]thiazolo[3,2-b]-[1,2,4]triazin-9-ones was explored as potential anti-HIV agents, though the specific compound evaluated was found to be inactive in vitro (Liu, Shih, & Lee, 1993).

Novel Nucleosides Synthesis

The reaction of certain indoles with isothiocyanates and sugars has led to the synthesis of novel nucleosides, which are of interest due to their potential therapeutic applications. Such compounds, including thioxo-dihydropyrimido[5,4-b]indoles, showcase the versatility of incorporating complex molecular scaffolds into nucleoside analogues (Saleh, 2002).

Antimicrobial Activity

Thiazolidinone, thiazoline, and thiophene derivatives synthesized from key intermediates have shown antimicrobial properties. These compounds, including those derived from anthracene-based intermediates, highlight the potential of complex molecules for developing new antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010).

Antimicrobial and Antioxidant Properties

Lignan derivatives synthesized through Stobbe condensation demonstrated both antimicrobial and antioxidant properties, showcasing the potential of structurally complex compounds in addressing multiple therapeutic targets (Raghavendra, Renuka, Kumar, & Shashikanth, 2017).

Synthesis of Heterocyclic Compounds

The synthesis of novel thiopyrano[2,3-d][1,3]thiazoles through hetero-Diels–Alder reactions, utilizing acids such as crotonic, propiolic, and cynnamic acids, indicates the chemical versatility and potential applications of complex compounds in creating new heterocyclic structures with potential therapeutic value (Zelisko, Atamanyuk, Vasylenko, Bryhas, Matiychuk, Gzella, & Lesyk, 2014).

properties

IUPAC Name

2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S2/c1-8(21(27)28)24-19(25)14-10-7-11(15(14)20(24)26)16-13(10)12(9-5-3-2-4-6-9)17-18(30-16)23-22(29)31-17/h2-6,8,10-16H,7H2,1H3,(H,23,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOITCYHVGYOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C4C3C(C5=C(S4)NC(=O)S5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.